molecular formula C17H16BrN3O3S B7693801 4-bromo-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

4-bromo-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B7693801
M. Wt: 422.3 g/mol
InChI Key: RWDQEORCWOVEJR-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the positions of the bromine atom and the oxadiazole ring on the benzene ring .


Chemical Reactions Analysis

Benzenesulfonamides, like this compound, are often used as intermediates in the synthesis of other organic compounds. They can undergo a variety of reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. These might include its melting point, boiling point, solubility in various solvents, and its stability under different conditions .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Some benzenesulfonamides are used as pharmaceuticals and act by inhibiting certain enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some benzenesulfonamides are safe for use in humans, while others might be toxic or hazardous. Proper safety precautions should be taken when handling and storing these compounds .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use as a pharmaceutical, as a building block in organic synthesis, or as a material in the manufacture of certain types of plastics .

Properties

IUPAC Name

4-bromo-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c1-11-4-3-5-13(10-11)16-19-17(24-20-16)12(2)21-25(22,23)15-8-6-14(18)7-9-15/h3-10,12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDQEORCWOVEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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